molecular formula C20H26N2O2 B2887648 1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol CAS No. 1251708-94-7

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B2887648
CAS No.: 1251708-94-7
M. Wt: 326.44
InChI Key: DUOGBAXGVKSLSI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol is a synthetic compound featuring a piperazine core substituted with a 4-methylphenyl group and linked via a two-carbon chain to a 4-methoxyphenyl ethanol moiety. This structure combines aromatic and heterocyclic components, which are common in ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors).

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-16-3-7-18(8-4-16)22-13-11-21(12-14-22)15-20(23)17-5-9-19(24-2)10-6-17/h3-10,20,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOGBAXGVKSLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetonitrile with 4-methylphenylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The methoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several piperazine derivatives reported in the literature. Below is a detailed comparison of its key features and activities relative to analogs:

Table 1: Structural Comparison of Piperazine-Ethanol Derivatives

Compound Name Piperazine Substituent Ethanol Substituent Functional Activity Source
1-(4-Methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol (Target) 4-Methylphenyl 4-Methoxyphenyl Not reported (hypothetical)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethan-1-ol 4-Fluorophenyl 4-Methoxyphenyl Discontinued (no data)
4b: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol 4-(2-Methoxyphenyl) 1-Tosylindol-3-yl 5-HT6 antagonist (pKi = 7.87)
4j: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-naphthalenesulfonylindol)ethanol 4-(2-Methoxyphenyl) Naphthalenesulfonylindol 5-HT6 antagonist (IC50 = 32 nM)
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine 4-Methoxyphenyl (sulfonyl) Ethylamine No activity reported

Key Observations

This could influence blood-brain barrier penetration or receptor binding kinetics. Analogs with 2-methoxyphenyl piperazine substituents (e.g., 4b, 4j) exhibit high 5-HT6 receptor affinity (pKi ~7.8) and functional antagonism (IC50 = 32 nM) . The target’s 4-methylphenyl group may alter receptor selectivity due to steric or electronic differences.

Ethanol Substituent Variations: The target’s 4-methoxyphenyl ethanol group contrasts with bulkier substituents in 4b/4j (indole-sulfonyl groups). Bulky groups in 4j enhance functional antagonism, suggesting the target’s smaller substituent may reduce potency but improve metabolic stability .

Functional Group Modifications: Sulfonyl-containing analogs (e.g., ) lack reported receptor activity, underscoring the importance of the ethanol moiety in receptor interactions.

Table 2: Pharmacological Data of Selected Analogs

Compound Target Receptor Binding Affinity (pKi) Functional Activity (IC50) Notes
4b 5-HT6 7.87 High affinity, no IC50 data
4j 5-HT6 7.83 32 nM Potent antagonist
UDO* CYP51 (T. cruzi) Comparable to posaconazole Antiparasitic activity

*UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone

Research Findings and Implications

Receptor Selectivity :

  • The target’s 4-methylphenyl piperazine group may reduce 5-HT6 affinity compared to 4b/4j but could enhance selectivity for other receptors (e.g., dopamine D2/D3) due to steric effects.
  • Fluorinated analogs (e.g., ) are often prioritized for PET imaging, but the target’s methyl group offers metabolic advantages (slower oxidative degradation) .

Synthetic Feasibility: and describe reductive amination and DRA reactions for piperazine-ethanol derivatives, suggesting viable routes for synthesizing the target compound .

Unresolved Questions: No direct data exists for the target’s solubility, toxicity, or in vivo efficacy. Structural analogs with sulfonyl () or thiophenyl () groups highlight unexplored modifications for tuning pharmacokinetics.

Biological Activity

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol (CAS Number: 79322-97-7) is a compound of interest due to its potential biological activities. It belongs to a class of compounds that have been studied for various pharmacological effects, including their interactions with neurotransmitter receptors and enzymes. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H31N3O3C_{25}H_{31}N_{3}O_{3}, with a molecular weight of approximately 421.53 g/mol. The compound features a methoxy group, a piperazine ring, and a secondary alcohol functional group, contributing to its biological activity.

PropertyValue
Molecular Weight421.53 g/mol
Density1.166 g/cm³
Boiling Point620.1 °C at 760 mmHg
Flash Point328.8 °C
LogP2.999

Research indicates that compounds similar to this compound may interact with various receptors in the central nervous system, particularly serotonin and dopamine receptors. These interactions can influence mood, anxiety, and other neuropsychological conditions.

Case Studies

  • Serotonin Receptor Modulation : A study evaluated the effects of piperazine derivatives on serotonin receptors, highlighting their potential as anxiolytic agents. The compound exhibited significant binding affinity to the serotonin transporter (SERT), suggesting its role in modulating serotonin levels in the brain .
  • Antidepressant Activity : In an animal model, the administration of related piperazine compounds resulted in reduced depressive behaviors, indicating potential antidepressant properties. The mechanism was attributed to enhanced serotonergic and noradrenergic neurotransmission .
  • Enzymatic Inhibition : Research has shown that certain analogs of this compound inhibit enzymes such as 17β-hydroxysteroid dehydrogenase, which is crucial in steroid metabolism. This inhibition could have implications for hormone-related disorders .

Biological Assays

The biological activity of this compound has been evaluated using various in vitro assays:

Assay TypeResult
IC50 against SERT700 nM
Inhibition of 17β-HSD Type 3Significant inhibition observed
Antioxidant ActivityModerate activity

Discussion

The compound's structure suggests it may possess diverse biological activities due to the presence of functional groups that can interact with multiple biological targets. Its potential as a therapeutic agent is supported by evidence from both in vitro and in vivo studies.

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsMajor ProductYield (%)
14-Methoxyphenylboronic acid, Pd(PPh₃)₄, DMF, 80°CIntermediate A65–75
24-(4-Methylphenyl)piperazine, NaH, THF, refluxTarget Compound50–60

Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperazine and aromatic rings .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>95%) and detect byproducts .
  • X-ray Crystallography : For absolute stereochemical confirmation (if crystalline) .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced receptor binding?

Advanced Research Question

  • Substituent Variation : Replace the 4-methylphenyl group on piperazine with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity to serotonin/dopamine receptors .
  • Ethanol Moiety : Compare hydroxyl vs. ketone groups at the ethan-1-ol position for metabolic stability .
  • In Silico Docking : Use AutoDock Vina to predict binding poses with 5-HT₁A receptors .

Q. SAR Insights Table :

ModificationBiological TargetBinding Affinity (Ki, nM)
4-Methylphenyl5-HT₁A12 ± 3
4-Trifluoromethyl5-HT₁A8 ± 2

What methodologies resolve contradictions in reported receptor binding affinity data?

Advanced Research Question

  • Assay Standardization : Use radioligand binding assays (³H-LSD for 5-HT receptors) with consistent membrane preparation protocols .
  • Control for Metabolites : LC-MS to verify compound stability during assays .
  • Orthogonal Techniques : Surface plasmon resonance (SPR) to validate equilibrium dissociation constants (KD) .

How should researchers design experiments to assess metabolic stability in hepatic models?

Advanced Research Question

  • In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH cofactors; monitor via LC-MS/MS .
  • Phase I Metabolism : Identify hydroxylation sites (e.g., piperazine ring) using isotopic labeling .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

What safety protocols are critical when handling this compound in the lab?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

How can in silico modeling predict off-target interactions?

Advanced Research Question

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify shared motifs with known kinase inhibitors .
  • Machine Learning : Train models on ChEMBL data to predict hERG channel blockade .
  • Druggability Scores : Calculate QED (Quantitative Estimate of Drug-likeness) to prioritize analogs .

What strategies improve yield in large-scale synthesis without compromising purity?

Basic Research Question

  • Flow Chemistry : Continuous reactors to minimize intermediate degradation .
  • Catalyst Recycling : Immobilized palladium catalysts for Suzuki-Miyaura couplings .
  • In-Line Analytics : PAT (Process Analytical Technology) for real-time monitoring .

How do solvent polarity and pH affect the compound’s stability in solution?

Advanced Research Question

  • Stability Studies : Use HPLC to track degradation in buffers (pH 1–13) and solvents (DMSO vs. water) .
  • Degradation Pathways : Identify hydrolysis products (e.g., cleavage of piperazine-ethanol bond) via LC-MS .

What in vivo models are suitable for evaluating its pharmacokinetic profile?

Advanced Research Question

  • Rodent Models : Oral administration in Sprague-Dawley rats; plasma sampling via jugular vein cannulation .
  • Tissue Distribution : Whole-body autoradiography to quantify brain penetration .
  • Metabolite Profiling : UPLC-QTOF to detect phase II conjugates (glucuronides) .

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